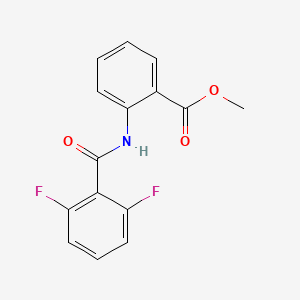
(E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide, commonly referred to as QX-314, is a highly selective and potent voltage-gated sodium channel blocker. It is a quaternary lidocaine derivative that is unable to cross the cellular membrane due to its positive charge. QX-314 has been extensively studied for its potential use in pain management, as it can selectively block the transmission of pain signals without affecting other sensory modalities.
Scientific Research Applications
Catalytic Applications
One research avenue involves the development of ligands such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, which are utilized in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is significant for the synthesis of chiral pharmaceutical ingredients, demonstrating the compound's relevance in catalysis and pharmaceutical synthesis (Imamoto et al., 2012).
Antimicrobial Activity
Quinoxaline derivatives, including those structurally related to the query compound, have been studied for their antimicrobial properties. For instance, quinoxaline N,N-dioxide and its derivatives were evaluated against various bacterial and yeast strains, showing potential as new drugs for antimicrobial chemotherapy due to their low minimum inhibitory concentrations and effective bacterial strain elimination, suggesting their application in addressing microbial resistance issues (Vieira et al., 2014).
Antitubercular Activity
Research on dihydro-6H-quinolin-5-ones, a class of compounds including the queried chemical structure, has demonstrated significant antitubercular activity. These compounds, synthesized through a one-pot condensation process, have been screened for their efficacy against Mycobacterium tuberculosis, with some showing promising results comparable to existing treatments. This highlights their potential in developing new antitubercular agents (Kantevari et al., 2011).
Chemical Synthesis and Structural Studies
The synthesis and structural characterization of compounds bearing the quinoxaline moiety, including studies on their tautomeric forms and chemical reactivity, form a significant portion of the research landscape. These studies provide foundational knowledge for the development of novel compounds with tailored properties for various applications, from materials science to biomedicine (Mondelli & Merlini, 1966).
properties
IUPAC Name |
(E)-N-(cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-19(10-9-16)15(20)8-7-12-11-17-13-5-3-4-6-14(13)18-12/h3-8,11H,2,10H2,1H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXWKYFGAXVXMD-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C=CC1=NC2=CC=CC=C2N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC#N)C(=O)/C=C/C1=NC2=CC=CC=C2N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/no-structure.png)
![Ethyl 2-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372284.png)
![N-(2-chlorobenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2372289.png)
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2372290.png)

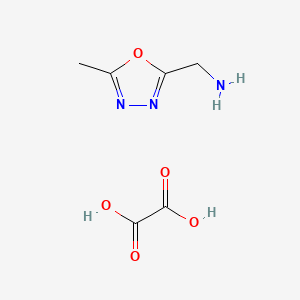
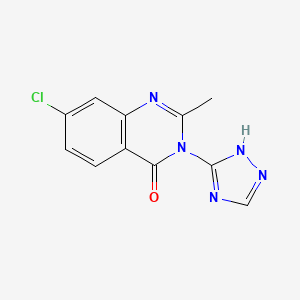
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2372295.png)
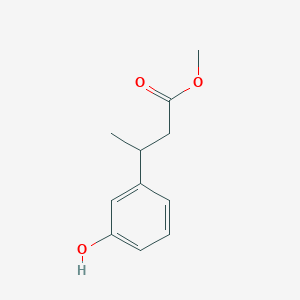
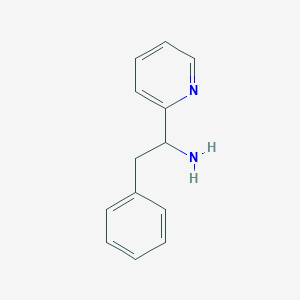
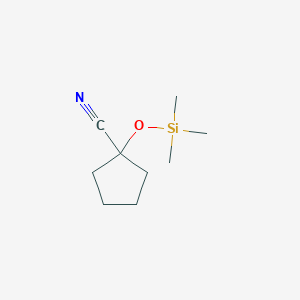
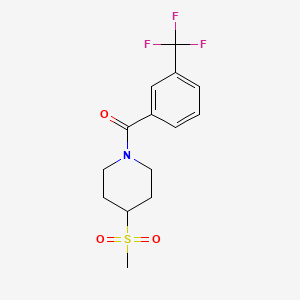
![3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2372302.png)
